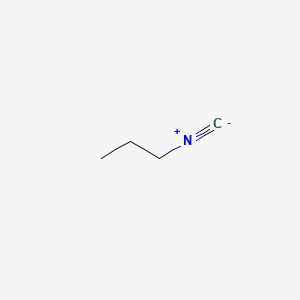

N-Propyl Isocyanide

Übersicht

Beschreibung

N-Propyl Isocyanide is an organic compound belonging to the class of organic isocyanides. These compounds contain the isomer HN≡C of hydrocyanic acid, HC≡N, or its hydrocarbyl derivatives RNC (RN≡C). This compound is characterized by its strong, unpleasant odor and is used as a building block in various chemical syntheses .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-Propyl Isocyanide can be synthesized through several methods. One common method involves the dehydration of N-substituted formamides using chlorophosphate compounds and tertiary amine bases. This method produces isocyanides in high yields . Another method involves the formylation of amines followed by dehydration of the resulting formamide to yield the isocyanide .

Industrial Production Methods: In industrial settings, this compound is often produced using the carbylamine reaction, where a primary amine and chloroform are heated with alcoholic potassium hydroxide to produce the isocyanide .

Analyse Chemischer Reaktionen

Arten von Reaktionen: N-Propyl-Isocyanid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Isocyanide können zu Isocyanaten oxidiert werden.

Reduktion: Reduktionsreaktionen können Isocyanide in Amine umwandeln.

Substitution: Isocyanide können an Substitutionsreaktionen teilnehmen, bei denen die Isocyanogruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylhalogenide werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: Isocyanate

Reduktion: Amine

Substitution: Verschiedene substituierte Isocyanide und andere organische Verbindungen.

Wissenschaftliche Forschungsanwendungen

N-Propyl-Isocyanid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von N-Propyl-Isocyanid beinhaltet seine Fähigkeit, sowohl als Nukleophil als auch als Elektrophil zu wirken. Diese duale Reaktivität ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen. In biologischen Systemen können Isocyanide essentielle Stoffwechselenzyme kovalent modifizieren, ihre Funktion hemmen und zu antimikrobiellen Wirkungen führen .

Ähnliche Verbindungen:

- Methylisocyanid

- Ethylisocyanid

- Butylsocyanid

Vergleich: N-Propyl-Isocyanid ist aufgrund seiner spezifischen Alkylkettenlänge einzigartig, die seine Reaktivität und physikalischen Eigenschaften beeinflusst. Im Vergleich zu Methyl- und Ethylisocyaniden hat N-Propyl-Isocyanid eine längere Alkylkette, die seine Löslichkeit und Flüchtigkeit beeinflussen kann. Diese Einzigartigkeit macht es für bestimmte Anwendungen geeignet, bei denen andere Isocyanide möglicherweise nicht so effektiv sind .

Wirkmechanismus

The mechanism of action of N-Propyl Isocyanide involves its ability to act as both a nucleophile and an electrophile. This dual reactivity allows it to participate in a variety of chemical reactions. In biological systems, isocyanides can covalently modify essential metabolic enzymes, inhibiting their function and leading to antimicrobial effects .

Vergleich Mit ähnlichen Verbindungen

- Methyl Isocyanide

- Ethyl Isocyanide

- Butyl Isocyanide

Comparison: N-Propyl Isocyanide is unique due to its specific alkyl chain length, which influences its reactivity and physical properties. Compared to methyl and ethyl isocyanides, this compound has a longer alkyl chain, which can affect its solubility and volatility. This uniqueness makes it suitable for specific applications where other isocyanides may not be as effective .

Biologische Aktivität

N-Propyl isocyanide (C₄H₇N) is a member of the isocyanide family, known for its unique reactivity and diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug discovery and development. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and other therapeutic properties.

This compound is characterized by its linear structure, which contributes to its reactivity in various chemical reactions, including multicomponent reactions (MCRs). This compound can participate in the Passerini reaction and Ugi reaction, leading to the formation of diverse bioactive molecules .

Biological Activities

1. Antibacterial and Antifungal Activity

This compound exhibits significant antibacterial and antifungal properties. A study demonstrated that isocyanides, including this compound, showed activity against several bacterial strains and fungi. The minimum inhibitory concentrations (MICs) for various pathogens were evaluated, revealing promising results:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

These findings indicate that this compound could be a candidate for developing new antimicrobial agents .

2. Anticancer Activity

Research has shown that this compound derivatives can induce apoptosis in cancer cells. A series of studies evaluated the cytotoxicity of these compounds against various cancer cell lines using the MTT assay. The results indicated that certain derivatives had lower IC₅₀ values compared to established chemotherapeutic agents like cisplatin:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound Derivative A | A549 (Lung) | 10.64 |

| This compound Derivative B | MCF-7 (Breast) | 6.11 |

| Cisplatin | A549 | 9.37 |

These results suggest that modified derivatives of this compound may offer enhanced selectivity and potency against cancer cells .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Induction of Reactive Oxygen Species (ROS): The compound has been shown to initiate ROS production, leading to oxidative stress in cancer cells, which can trigger apoptotic pathways.

- DNA Cleavage: Higher concentrations of certain derivatives resulted in DNA cleavage, indicating a potential mechanism for their anticancer activity .

Case Studies

Several case studies have highlighted the potential of this compound in drug discovery:

- Study on Anticancer Agents: In a study involving a library of this compound derivatives, researchers identified compounds with selective cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells. This selectivity is crucial for minimizing side effects during treatment .

- Antimicrobial Peptide Development: The use of this compound in the synthesis of novel antimicrobial peptides showed promising results in enhancing the efficacy of existing antibiotics against resistant strains .

Eigenschaften

IUPAC Name |

1-isocyanopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N/c1-3-4-5-2/h3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFDKYFGBIQQMSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10211761 | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

69.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627-36-1 | |

| Record name | Propane, 1-isocyano- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=627-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000627361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10211761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-PROPYL ISOCYANIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5E1K8OTJ0C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data available for N-propyl isocyanide?

A1: this compound (CH3CH2CH2NC) possesses a linear structure with a terminal isocyanide (-NC) group. Key spectroscopic data includes:* Rotational Spectra: Studies have characterized its rotational spectrum, revealing information about its structure and internal rotation barriers. [, ]* 14N Nuclear Quadrupole Coupling: Analysis of the quadrupole hyperfine structure in its rotational spectrum has provided insights into the electronic environment around the nitrogen atom. [, ]

Q2: How does the structure of alkyl isocyanides, including this compound, influence their binding kinetics to hemoglobin?

A2: Research on the kinetics of alkyl isocyanide binding to hemoglobin reveals a dependence on the size and stereochemistry of the alkyl group. * Smaller isocyanides like methyl, ethyl, and this compound display complex kinetics influenced by both subunit differences and the protein's quaternary state. [, ] * Larger, branched isocyanides exhibit biphasic kinetics primarily attributed to intrinsic reactivity differences between the α and β subunits of hemoglobin. [, ]

Q3: How do the α and β subunits of hemoglobin differ in their interaction with this compound?

A3: this compound, being a smaller isocyanide, demonstrates distinct binding kinetics for the α and β subunits of hemoglobin:

- β Subunits: The difference in binding affinity between the R (high affinity) and T (low affinity) states of hemoglobin is independent of the alkyl isocyanide size, suggesting minimal steric interactions in the β subunit. [, ]

- α Subunits: Increasing the alkyl chain length, as in this compound compared to methyl isocyanide, leads to a decrease in the difference between R and T state binding potentials and an increase in the T state kinetic barrier. This suggests steric hindrance between the ligand and the α subunit, influencing cooperativity. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.